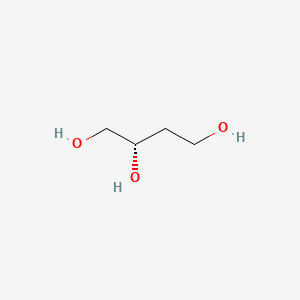

(S)-1,2,4-Butanetriol

概述

描述

(S)-1,2,4-Butanetriol is an organic compound with the molecular formula C4H10O3. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is a triol, which means it contains three hydroxyl (OH) groups. The (S)-configuration indicates the specific spatial arrangement of these groups around the chiral center, which is crucial for its chemical behavior and interactions.

准备方法

Synthetic Routes and Reaction Conditions: (S)-1,2,4-Butanetriol can be synthesized through various methods. One common approach involves the reduction of (S)-malic acid. The process typically includes the following steps:

Reduction of (S)-malic acid: This is achieved using a reducing agent such as lithium aluminum hydride (LiAlH4) under controlled conditions to yield this compound.

Hydrolysis of this compound esters: Another method involves the hydrolysis of esters derived from this compound using acidic or basic conditions.

Industrial Production Methods: In industrial settings, this compound is often produced through biotechnological processes involving microbial fermentation. Specific strains of bacteria or yeast are engineered to convert substrates like glucose into this compound through metabolic pathways.

化学反应分析

Reaction Pathway:

Key Data:

| Substrate | Catalyst/Reagent | Solvent | Temperature | Yield | Purity (ee) | Source |

|---|---|---|---|---|---|---|

| Diethyl (S)-malate | BH₃·SMe₂ | THF | 0°C → RT | 72–85% | >98% |

This method avoids racemization and achieves high enantiomeric excess, making it preferable for pharmaceutical applications .

Catalytic Hydrogenation of Diethyl Malate

Raney nickel-mediated hydrogenation of diethyl malate under basic conditions produces BT. Triethylamine is critical for suppressing side reactions .

Reaction Conditions:

Optimized Parameters:

| Catalyst Loading | H₂ Pressure | Time | Yield | Byproducts | Source |

|---|---|---|---|---|---|

| 10% w/w | 50–100 psi | 5–8 h | 50–60% | Succinic acid derivatives |

Lower yields arise from competing decarboxylation and over-reduction pathways .

Epoxidation and Subsequent Reduction

BT is accessible via epoxidation of 2-buten-1,4-diol followed by hydrogenolysis. Heteropolyphosphatotungstate catalysts enable efficient epoxide formation .

Reaction Sequence:

-

Epoxidation:

-

Hydrogenolysis:

Performance Metrics:

| Step | Catalyst | Conversion | Selectivity | Yield | Source |

|---|---|---|---|---|---|

| 1 | H₃PW₁₂O₄₀ | 95% | 88% | 83% | |

| 2 | Pd/C (5% w/w) | 98% | 92% | 76% |

Oxidation and Substitution Reactions

(S)-BT undergoes oxidation at primary hydroxyl groups and substitution reactions.

Oxidation Pathways :

-

Partial Oxidation:

-

Complete Oxidation:

Substitution Reactions :

Chiral Resolution and Derivatives

(S)-BT serves as a chiral synthon for pharmaceuticals. For example:

-

Crestor (Rosuvastatin): BT derivatives are intermediates in synthesizing the D-3,4-dihydroxybutanoic acid backbone .

-

Zetia (Ezetimibe): BT-based precursors enable stereoselective formation of β-lactam rings .

Critical Analysis of Reaction Efficiency

This synthesis and reactivity profile positions this compound as a critical intermediate in fine chemicals and pharmaceuticals, with biocatalytic routes offering promising scalability.

科学研究应用

Chemical Synthesis

(S)-1,2,4-Butanetriol serves as a crucial building block in organic synthesis. It is utilized for the preparation of more complex molecules through various chemical transformations:

- Oxidation : Converts to aldehydes and carboxylic acids.

- Reduction : Yields simpler alcohols and hydrocarbons.

- Substitution : Forms halogenated compounds and ethers.

Biological Applications

In biological contexts, this compound acts as a precursor in the biosynthesis of several biologically active compounds. Its polyol structure contributes to its role in metabolic pathways and its potential therapeutic uses .

Pharmaceutical Industry

This compound is being investigated for its potential in drug delivery systems due to its biocompatibility and ability to form stable complexes with pharmaceuticals. It serves as a precursor for synthesizing various pharmaceutical compounds, including those used in treating cardiovascular diseases . Notably, it is involved in the production of:

- 1,2,4-Butanetriol Trinitrate (BTTN) : An energetic plasticizer that is a safer alternative to nitroglycerin due to its lower volatility and higher thermal stability .

Industrial Applications

The compound is widely used in the production of polymers and plasticizers. Its favorable chemical properties make it suitable for enhancing the characteristics of materials such as:

Case Studies on Production Methods

Research has focused on optimizing the production of this compound through microbial fermentation processes using engineered strains of Saccharomyces cerevisiae and Escherichia coli. Below is a summary of key findings:

| Microorganism | Substrate | Max Yield (g/L) | Reference |

|---|---|---|---|

| Saccharomyces cerevisiae | Xylose | 6.6 | |

| Escherichia coli | Corn cob hydrolysate | 43.4 | |

| Escherichia coli | Xylose | 3.92 |

Case Study: Production Optimization in Saccharomyces cerevisiae

A notable study engineered Saccharomyces cerevisiae to enhance this compound production by manipulating key enzymatic pathways. The overexpression of xylose dehydrogenase and xylonate dehydratase led to improved yields by optimizing NADH/NADPH balance during fermentation .

Environmental Considerations

The shift towards microbial synthesis of this compound from renewable resources like xylose has been driven by the need for greener production methods that minimize environmental impact compared to traditional chemical synthesis processes . These methods not only reduce waste but also improve the sustainability of the manufacturing process.

作用机制

The mechanism by which (S)-1,2,4-butanetriol exerts its effects depends on its specific application. In drug delivery, for instance, it can form stable complexes with active pharmaceutical ingredients, facilitating their transport and release in the body. The hydroxyl groups play a crucial role in these interactions, forming hydrogen bonds with other molecules and influencing their solubility and stability.

相似化合物的比较

1,2,3-Butanetriol: Another triol with hydroxyl groups at different positions, leading to different chemical properties and reactivity.

1,2,4-Butanetriol: The racemic mixture of (S)- and ®-1,2,4-butanetriol, which lacks the specific chiral properties of the (S)-enantiomer.

Uniqueness: (S)-1,2,4-Butanetriol’s chiral nature makes it unique compared to its racemic mixture and other isomers. This chirality can significantly influence its interactions with other chiral molecules, making it particularly valuable in asymmetric synthesis and chiral resolution processes.

生物活性

(S)-1,2,4-butanetriol (BT) is a polyol with significant biological activity and diverse applications in various fields, including pharmaceuticals, plastics, and energetic materials. This article provides a comprehensive overview of its biological activity, focusing on its biosynthesis, metabolic pathways, and applications.

This compound is a chiral compound characterized by the presence of a stereocenter. Its molecular formula is , and it exists in two enantiomeric forms: D-BT (the S-enantiomer) and L-BT (the R-enantiomer) . The compound's unique chemical properties enable its use as a precursor for various chemical syntheses.

Biosynthesis of this compound

The biosynthesis of this compound typically involves the fermentation of xylose or other carbohydrates using engineered microbial strains. The following metabolic pathways have been established for its production:

- Microbial Fermentation :

- Saccharomyces cerevisiae : Genetic engineering has been employed to enhance the production of BT from xylose through the overexpression of specific enzymes such as xylose dehydrogenase and xylonate dehydratase. A study reported a yield of 1.7 g/L from 10 g/L xylose .

- Escherichia coli : Engineered E. coli strains can convert xylose to BT efficiently. For instance, one strain produced up to 3.92 g/L of BT from 20 g/L xylose under fed-batch conditions . Another study achieved a remarkable yield of 43.4 g/L from corn cob hydrolysate .

Case Study: Production Optimization

A significant study focused on optimizing the production of this compound in S. cerevisiae by manipulating the NADH/NADPH balance. This optimization led to enhanced yields due to improved enzymatic activity in the metabolic pathway . The key intermediates involved in this process include:

- Xylose Dehydrogenase : Converts xylose into xylonate.

- Xylonate Dehydratase : Further processes xylonate into 2-keto-3-deoxy-xylonate.

- 2-Ketoacid Decarboxylase : Facilitates decarboxylation to produce butanetriol.

Table: Comparison of BT Production Methods

| Microorganism | Substrate | Max Yield (g/L) | Reference |

|---|---|---|---|

| Saccharomyces cerevisiae | Xylose | 1.7 | |

| Escherichia coli | Xylose | 3.92 | |

| Escherichia coli | Corn cob hydrolysate | 43.4 |

Applications of this compound

This compound has various applications due to its biological activity:

- Pharmaceuticals : It serves as a precursor for synthesizing drugs and other bioactive compounds.

- Energetic Materials : BT is used in producing energetic plasticizers like 1,2,4-butanetriol trinitrate, which has applications in military and industrial explosives .

- Polymers : It is utilized in the production of polyurethanes and other polymeric materials due to its favorable chemical properties.

属性

IUPAC Name |

(2S)-butane-1,2,4-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10O3/c5-2-1-4(7)3-6/h4-7H,1-3H2/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARXKVVRQIIOZGF-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)C(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CO)[C@@H](CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

106.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42890-76-6 | |

| Record name | (-)-1,2,4-Butanetriol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42890-76-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,4-Butanetriol, (2S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042890766 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,4-Butanetriol, (2S) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.127.092 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2,4-BUTANETRIOL, (2S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/03V2R7Y196 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。